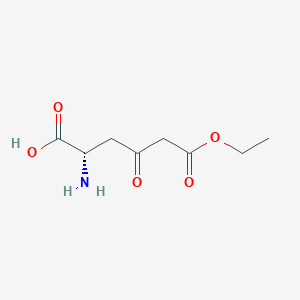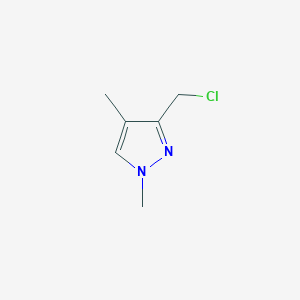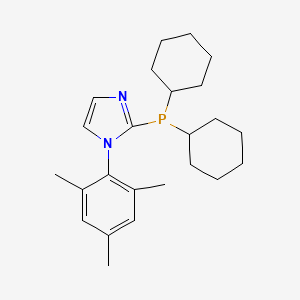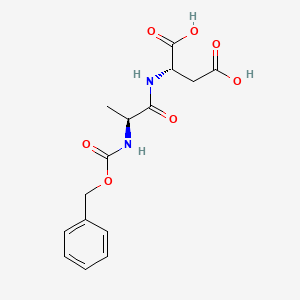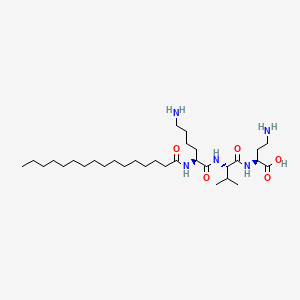
Z-Ala-his-OH
Descripción general
Descripción
“Z-Ala-his-OH” is a dipeptide with the amino acids alanine and histidine . It is often used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of “Z-Ala-his-OH” is complex. The empirical formula is C14H18N2O5 . More detailed information about its structure can be found in various databases .
Chemical Reactions Analysis
The chemical reactions involving “Z-Ala-his-OH” are complex and involve several steps. For instance, one study showed that the use of peptide ligands can stop the Cu (Aβ)-induced ROS production . Another study discussed the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Z-Ala-his-OH” are complex. The molecular weight is 294.30 . More detailed information about its physical and chemical properties can be found in various databases .
Aplicaciones Científicas De Investigación
Biocatalysis and Dipeptide Synthesis
Z-Ala-His-OH can be synthesized efficiently using papain immobilized onto magnetic nanocrystalline cellulose (PA@MNCC) in deep eutectic solvents (DESs) . DESs as reaction media promote the synthesis of Z-Ala-His, with a yield of 68.4%, surpassing that of free papain (63.3%). This biocatalyst offers potential for large-scale production of dipeptides .
Antioxidant Activity
Amino acids within Z-Ala-His-OH, such as Tyr, Phe, Pro, Ala, His, and Leu, contribute to its antioxidant potential . These properties make it relevant in functional foods, nutraceuticals, and health supplements.
Direcciones Futuras
The future directions of “Z-Ala-his-OH” research are promising. For instance, one study discussed the potential of the Ala-His-His peptide as a scaffold to remove and redox silence copper ions from the Alzheimer’s-Related Aβ Peptide . Another direction could be the development of new photosensitizers with enhanced tumor selectivity .
Mecanismo De Acción
Target of Action
Z-Ala-his-OH, also known as Z-Ala Prolinal, is a dipeptide that primarily targets the enzyme Prolyl endopeptidase Pep . This enzyme is found in the bacterium Myxococcus xanthus .
Mode of Action
It is known that dipeptides can interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and direct binding . The interaction between Z-Ala-his-OH and its target enzyme could lead to changes in the enzyme’s activity, thereby affecting the biochemical processes in which the enzyme is involved .
Biochemical Pathways
Given its target, it is likely that z-ala-his-oh influences the pathways involving prolyl endopeptidase pep . This enzyme plays a role in the breakdown of proline-containing peptides, suggesting that Z-Ala-his-OH could affect peptide metabolism .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Z-Ala-his-OH’s action depend on its interaction with Prolyl endopeptidase Pep . By influencing this enzyme’s activity, Z-Ala-his-OH could potentially affect various cellular processes, including peptide metabolism .
Action Environment
The action, efficacy, and stability of Z-Ala-his-OH can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
Propiedades
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24)/t11-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPCRFFMGCXYQW-FZMZJTMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-his-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)
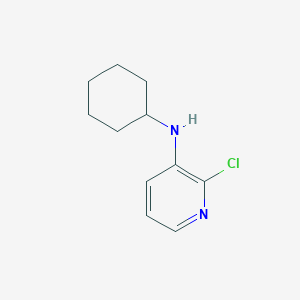
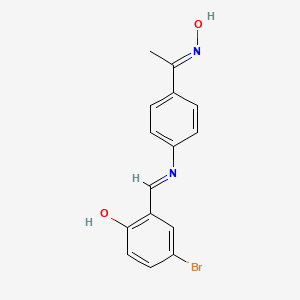
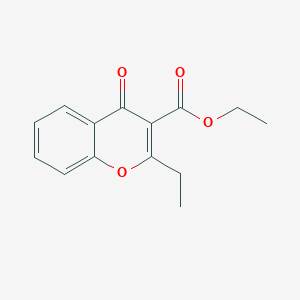

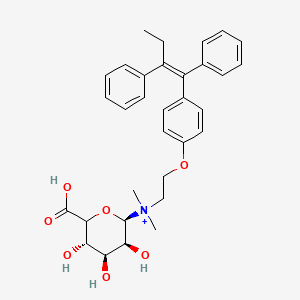
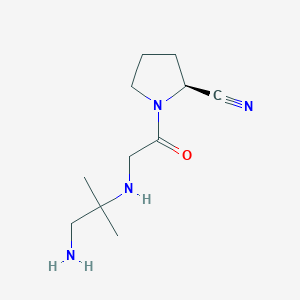
![1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3284943.png)
